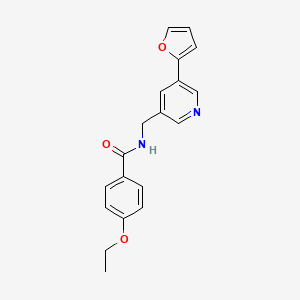
4-エトキシ-N-((5-(フラン-2-イル)ピリジン-3-イル)メチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethoxy group and a pyridinylmethyl group that is further substituted with a furan ring
科学的研究の応用
4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-(furan-2-yl)pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-boronic acid and a 5-bromopyridine . The resulting 5-(furan-2-yl)pyridine is then subjected to a Friedel-Crafts acylation reaction with 4-ethoxybenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
作用機序
The mechanism of action of 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied .
類似化合物との比較
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1
Uniqueness
4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both a furan ring and a pyridine ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility and usefulness in synthetic chemistry.
生物活性
4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves several steps, including the formation of the furan-pyridine moiety and subsequent amidation reactions. The general synthetic route can be outlined as follows:
- Formation of the Furan-Pyridine Core : This is achieved through a series of reactions involving furan derivatives and pyridine derivatives.
- Amidation : The final step involves the reaction of the furan-pyridine derivative with an appropriate benzoyl chloride to form the benzamide linkage.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer activity. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that related compounds effectively reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The mechanism through which 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide exerts its biological effects may involve:
- Inhibition of Kinase Activity : Similar compounds have been reported to inhibit RET kinase activity, which is crucial for cancer cell proliferation. This inhibition leads to reduced signaling pathways that promote tumor growth .
- Interaction with DNA : Some studies suggest that benzamide derivatives can intercalate into DNA, disrupting replication and transcription processes, which is vital for cancer cell survival .
Study 1: RET Kinase Inhibition
A study focused on a series of benzamides found that certain derivatives significantly inhibited RET kinase activity in both molecular and cellular assays. The findings suggest that modifications to the benzamide structure can enhance potency against RET-driven cancers .
Study 2: Antiviral Activity
Another investigation into related heterocycles showed promising antiviral properties against various viral infections. The compound's ability to interfere with viral replication mechanisms highlights its potential as an antiviral agent .
Data Table: Biological Activity Summary
特性
IUPAC Name |
4-ethoxy-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-23-17-7-5-15(6-8-17)19(22)21-12-14-10-16(13-20-11-14)18-4-3-9-24-18/h3-11,13H,2,12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCAGIUYZLKLMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














